molecular formula C12H13ClN2O B1221136 (2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one

(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one

Cat. No. B1221136
M. Wt: 236.7 g/mol
InChI Key: SMFYRXPDOJIFSK-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-chloro-2-pyridinyl)amino]methylidene]-1-cyclohexanone is an aminopyridine.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Schiff’s bases and 2-azetidinones derived from related compounds have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Some of these compounds demonstrated significant antidepressant and nootropic activities, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Structural and Tautomeric Analysis

  • Studies have explored the crystal structures and tautomeric forms of similar compounds, which are stabilized by various intermolecular contacts. This research aids in understanding the structural properties and potential reactivity of these compounds (Ghichi, Benboudiaf, Bensouici, Djebli, & Merazig, 2018).

Reaction Mechanisms

N,N-Dinucleophilic Reactions

  • Research on related compounds acting as N,N-dinucleophiles in reactions with diethyl malonate has been conducted. These reactions result in the formation of various novel compounds, which could have implications for medicinal chemistry (Voronkova, Komkov, Shashkov, & Dorokhov, 2011).

Cocrystal Formation

  • The formation of cocrystals involving similar compounds has been analyzed, providing valuable information on the molecular geometry, vibrational frequencies, and potential for forming stable crystal structures (Thanigaimani, Khalib, Temel, Arshad, & Razak, 2015).

Antioxidant and Inhibitory Studies

properties

Product Name

(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one

Molecular Formula

C12H13ClN2O

Molecular Weight

236.7 g/mol

IUPAC Name

(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one

InChI

InChI=1S/C12H13ClN2O/c13-10-5-6-12(15-8-10)14-7-9-3-1-2-4-11(9)16/h5-8H,1-4H2,(H,14,15)/b9-7-

InChI Key

SMFYRXPDOJIFSK-CLFYSBASSA-N

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=NC=C(C=C2)Cl)/C1

Canonical SMILES

C1CCC(=O)C(=CNC2=NC=C(C=C2)Cl)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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